molecular formula C19H32O3 B1210418 (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol CAS No. 49644-04-4

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

Cat. No.: B1210418
CAS No.: 49644-04-4
M. Wt: 308.5 g/mol
InChI Key: OFAZPSYXUKIJIK-JGRZZSDMSA-N
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Description

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is a complex organic compound with a unique structure. It is a polycyclic compound that contains multiple chiral centers, making it an interesting subject for stereochemistry studies. This compound is part of the steroid family and is known for its biological activity and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is involved in several biochemical reactions. It interacts with enzymes such as 5α-reductase, which converts it from the adrenal hormone dehydroepiandrosterone (DHEA) . This compound also interacts with proteins and other biomolecules, influencing various biochemical pathways. The nature of these interactions includes binding to specific receptors and modulating enzyme activities, which can affect hormone levels and metabolic processes.

Cellular Effects

3beta,6alpha,17beta-Trihydroxy-5alpha-androstane has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have antiproliferative effects against prostate cancer cells through activation of the estrogen receptor beta (ERβ) . Additionally, it can regulate oxytocin neurons and signaling in the hypothalamus, impacting cognitive and stress-relief functions .

Molecular Mechanism

The molecular mechanism of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane involves its binding interactions with biomolecules. It acts as a selective agonist of the ERβ, which leads to various physiological effects . This compound does not bind to the androgen receptor (AR) but has been reported to bind to ERα with lower affinity. These binding interactions result in changes in gene expression and enzyme activities, contributing to its overall effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane can change over time. Studies have shown that this compound is relatively stable, but its degradation products can also have biological activities . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological impact.

Dosage Effects in Animal Models

The effects of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane vary with different dosages in animal models. At lower doses, it can have beneficial effects such as muscle growth and fat reduction . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is involved in several metabolic pathways. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized by enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase . These metabolic pathways influence the levels of various metabolites and play a role in maintaining hormonal balance.

Transport and Distribution

Within cells and tissues, 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is transported and distributed by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in various physiological processes.

Subcellular Localization

The subcellular localization of 3beta,6alpha,17beta-Trihydroxy-5alpha-androstane is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it exerts its activity . Understanding its localization helps in elucidating its role in cellular functions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with a precursor molecule that undergoes cyclization reactions to form the polycyclic structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring the effects of chirality on chemical reactivity.

Biology

In biology, this compound is studied for its potential role in cellular processes. It is known to interact with various enzymes and receptors, making it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It is being investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate hormone levels.

Industry

In industry, this compound is used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with specific molecular targets. It binds to receptors and enzymes, altering their activity and leading to various biological effects. The pathways involved include modulation of gene expression and inhibition of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a hydroxyl group at position 3.

    Estradiol: Another steroid with hydroxyl groups at positions 3 and 17.

    Testosterone: A steroid with a hydroxyl group at position 17 and a ketone group at position 3.

Uniqueness

What sets (3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol apart is its specific arrangement of hydroxyl groups and its unique stereochemistry. This configuration gives it distinct biological activities and makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAZPSYXUKIJIK-JGRZZSDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964317
Record name Androstane-3,6,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49644-04-4
Record name 5α-Androstane-3β,6α,17β-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49644-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstane-3,6,17-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049644044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstane-3,6,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.,6.ALPHA.,17.BETA.-TRIHYDROXY-5.ALPHA.-ANDROSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW83L45JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Reactant of Route 2
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Reactant of Route 3
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Reactant of Route 4
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Reactant of Route 5
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol
Reactant of Route 6
(3S,5S,6S,8R,9S,10R,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

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